2,3-Dibenzoyloxybutanedioic acid;[(3S)-piperidin-3-yl]methanol
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Overview
Description
2,3-Dibenzoyloxybutanedioic acid;[(3S)-piperidin-3-yl]methanol is a versatile chemical compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes both dibenzoyloxy and piperidinyl groups, making it valuable in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibenzoyloxybutanedioic acid;[(3S)-piperidin-3-yl]methanol typically involves the esterification of butanedioic acid with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting dibenzoyloxybutanedioic acid is then reacted with [(3S)-piperidin-3-yl]methanol under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to maximize yield and purity. The final product is typically purified using recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2,3-Dibenzoyloxybutanedioic acid;[(3S)-piperidin-3-yl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidinyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted piperidinyl derivatives.
Scientific Research Applications
2,3-Dibenzoyloxybutanedioic acid;[(3S)-piperidin-3-yl]methanol is used in various scientific research applications:
Chemistry: As a chiral building block in asymmetric synthesis.
Biology: In the study of enzyme mechanisms and protein-ligand interactions.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Dibenzoyloxybutanedioic acid;[(3S)-piperidin-3-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Dibenzoyl-D-tartaric acid: Used as a chiral separation agent.
Dibenzoyl-L-tartaric acid: Similar applications in chiral resolution.
2,3-Dibenzoyloxybutanedioic acid: A precursor in the synthesis of the target compound.
Uniqueness
2,3-Dibenzoyloxybutanedioic acid;[(3S)-piperidin-3-yl]methanol is unique due to its combined dibenzoyloxy and piperidinyl groups, which confer distinct chemical reactivity and biological activity. This makes it particularly valuable in the synthesis of complex molecules and in pharmaceutical research.
Properties
IUPAC Name |
2,3-dibenzoyloxybutanedioic acid;[(3S)-piperidin-3-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O8.C6H13NO/c19-15(20)13(25-17(23)11-7-3-1-4-8-11)14(16(21)22)26-18(24)12-9-5-2-6-10-12;8-5-6-2-1-3-7-4-6/h1-10,13-14H,(H,19,20)(H,21,22);6-8H,1-5H2/t;6-/m.0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSEJKAHQFOLLEV-ZCMDIHMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CO.C1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CNC1)CO.C1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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